The compound is classified as a β-lactam due to the presence of a lactam ring, which is a cyclic amide. Azetidinones are often explored for their biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of this compound can be traced through various studies that focus on azetidinone derivatives, highlighting their importance in drug discovery and development.
The synthesis of 3-butyl-3-phenylazetidin-2-one can be achieved through several methods, typically involving the cyclization of appropriate precursors. A common synthetic route includes:
For example, a study demonstrated the synthesis of related azetidinones using a modified Horner-Wadsworth-Emmons reaction, which allows for the introduction of various substituents on the azetidine ring .
The molecular structure of 3-butyl-3-phenylazetidin-2-one features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure, providing insights into functional groups and molecular interactions.
3-butyl-3-phenylazetidin-2-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug design .
The mechanism of action for compounds like 3-butyl-3-phenylazetidin-2-one often involves:
The physical and chemical properties of 3-butyl-3-phenylazetidin-2-one include:
These properties influence its handling and application in laboratory settings .
3-butyl-3-phenylazetidin-2-one has several scientific applications:
Research continues to explore its efficacy and safety profiles, paving the way for potential therapeutic applications .
The azetidin-2-one ring, a four-membered cyclic amide, represents a privileged scaffold in medicinal chemistry due to its inherent ring strain and conformational rigidity. This core structure features a fused β-lactam system where the amide bond is constrained within a 90° bond angle, significantly altering its reactivity compared to linear amides [3] [8]. The distortion amplifies the electrophilicity of the carbonyl carbon, enabling nucleophilic attack – a property historically exploited in antibiotic design where bacterial transpeptidases are acylated, disrupting cell wall synthesis [3].
X-ray crystallographic analyses confirm that the azetidin-2-one ring is nearly planar, with the nitrogen atom slightly pyramidalized (approximately 0.003 Å deviation from planarity). The carbonyl bond length (typically ~1.38 Å) is longer than that of unstrained amides (~1.32 Å), reflecting reduced resonance stabilization due to ring strain [3]. This geometric perturbation is fundamental to the core’s biological interactions. Beyond antibiotics, the scaffold’s rigidity provides an optimal template for positioning pharmacophoric substituents in three-dimensional space, enabling precise targeting of diverse biological macromolecules like tubulin and cholesterol transport proteins [8] [10].
Table 1: Key Structural Parameters of the Azetidin-2-One Core
Structural Feature | Typical Value | Comparison to Unstrained Amide | Biological Consequence |
---|---|---|---|
C-N-C Bond Angle | ~90° | ~120° | Increased ring strain & reactivity |
Carbonyl Bond Length | ~1.38 Å | ~1.32 Å | Enhanced electrophilicity |
Amide Nitrogen Pyramidalization | ~0.003 Å | Planar | Altered hydrogen bonding capacity |
C=O IR Stretch | 1730-1760 cm⁻¹ | 1640-1690 cm⁻¹ | Diagnostic for ring strain |
The therapeutic journey of β-lactams began with the serendipitous discovery of penicillin by Alexander Fleming in 1928, revolutionizing the treatment of bacterial infections. Penicillin’s mechanism, involving irreversible acylation of bacterial transpeptidases, established the azetidin-2-one ring as an indispensable warhead in antibiotic design [3] [8]. Subsequent developments yielded monocyclic (e.g., aztreonam), bicyclic (penicillins, cephalosporins), and tricyclic (e.g., carbapenems) β-lactams, continuously expanding the antibacterial arsenal.
A paradigm shift emerged in the late 20th century with the discovery that β-lactams could exhibit potent activities beyond antimicrobial effects. The landmark development was ezetimibe (SCH58235), a 1,4-diaryl-substituted azetidin-2-one approved as a cholesterol absorption inhibitor targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein [3] [8] [9]. Concurrently, research into combretastatin A-4 (CA-4), a potent tubulin-polymerization inhibitor, spurred interest in conformationally restricted analogues. Incorporating the cis-oriented aryl rings of CA-4 into the β-lactam scaffold yielded 3,4-diaryl-substituted azetidin-2-ones with significant antiproliferative activity [1] [10]. Compounds like 3-vinyl-4-[3-hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)azetidin-2-one demonstrated nanomolar IC₅₀ values against breast cancer cell lines (e.g., 8 nM in MCF-7 cells), validating azetidin-2-ones as viable microtubule-targeting agents [1].
Table 2: Evolution of Key β-Lactam Therapeutics Beyond Antibiotics
Compound Class/Example | Approval/Key Discovery | Primary Target/Mechanism | Therapeutic Application |
---|---|---|---|
Ezetimibe | 2002 (FDA) | NPC1L1 Protein (Cholesterol absorption inhibitor) | Hypercholesterolemia |
3-Vinylazetidin-2-one (e.g., 7s) | Preclinical (2019) | Tubulin polymerization inhibitor (Colchicine site) | Anticancer (Breast cancer models) |
3-Fluoroazetidin-2-ones (e.g., 32) | Research phase (2022) | Tubulin depolymerization, Apoptosis induction | Triple-negative breast cancer |
1,4-Diarylazetidin-2-ones | Various in preclinical | Microtubule destabilization, Angiogenesis inhibition | Broad spectrum anticancer |
The bioactivity profile of azetidin-2-ones is exquisitely sensitive to substitutions at the C3 and C4 positions. Strategic incorporation of alkyl and aryl groups modulates lipophilicity, steric bulk, electronic properties, and overall molecular topology, thereby dictating target affinity and selectivity [1] [8] [10].
Table 3: Impact of C3 and C4 Substituents on Azetidin-2-One Bioactivity
Substituent Position | Group Type | Key Modifications | Biological Effect | Example Potency (IC₅₀) |
---|---|---|---|---|
C3 | Alkyl (Butyl) | Linear C4 chain | ↑ Lipophilicity, hydrophobic pocket filling | Varies by core structure |
C3 | Aryl (Phenyl) | Unsubstituted phenyl | ↑ π-Stacking, hydrophobic interactions | Varies by core structure |
C4 | Aryl (Substituted Phenyl) | 3-Hydroxy-4-methoxyphenyl | ↑ Tubulin binding (H-bond donation, mimicry of CA-4) | 0.033 μM (Hs578T TNBC cells) [10] |
C4 | Aryl (Substituted Phenyl) | 3-Fluoro-4-methoxyphenyl | ↑ Metabolic stability, ↑ Electron-withdrawing effect | 0.095 μM (MCF-7 cells) [10] |
N1 | Aryl (Substituted Phenyl) | 3,4,5-Trimethoxyphenyl | Essential for colchicine site binding (Tubulin) | 8 nM (MCF-7 cells) [1] |
3-Butyl-3-phenylazetidin-2-one (Molecular Formula: C₁₃H₁₇NO; Molecular Weight: 203.28 g/mol; PubChem CID: 28715, 173338578) exemplifies a 3,3-disubstituted azetidin-2-one with a sterically congested quaternary carbon center. Its structure features a linear butyl chain and a phenyl ring attached to C3, while C4 remains unsubstituted (hydrogen atom) [2] [6]. Key properties include:
Crystal Structure: While specific crystal data for this compound isn't provided in the results, analogous 3,3-disubstituted β-lactams typically show a slightly puckered azetidinone ring. The dihedral angle between the phenyl ring and the β-lactam ring plane is a crucial determinant of intermolecular interactions.
Pharmacological Features:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7